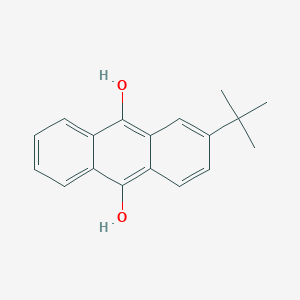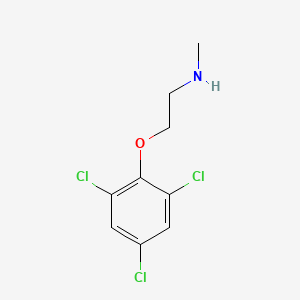
1-(2-Iodothiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H5IOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of an iodine atom at the 2-position and an ethanone group at the 3-position makes this compound unique and of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Iodothiophen-3-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of thiophene derivatives. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Iodothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Iodothiophen-3-yl)ethanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Iodothiophen-3-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and ethanone group facilitate binding to enzymes and receptors, influencing various biochemical pathways. For instance, its potential anti-inflammatory activity may involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
- 1-(3-Iodothiophen-2-yl)ethanone
- 1-(2-Bromo-5-iodothiophen-3-yl)ethanone
- 1-(5-Iodothiophen-2-yl)ethanone
Comparison: 1-(2-Iodothiophen-3-yl)ethanone is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
1956371-36-0 |
|---|---|
Fórmula molecular |
C6H5IOS |
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
1-(2-iodothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H5IOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3 |
Clave InChI |
YPNOPDDHSUQQNN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(SC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


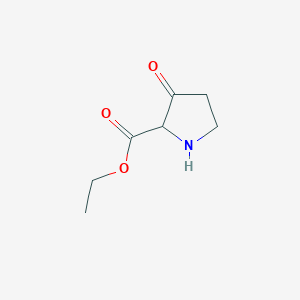
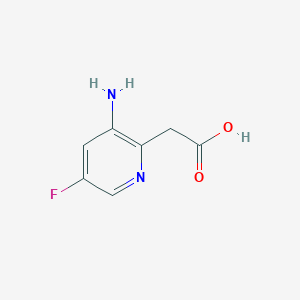
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
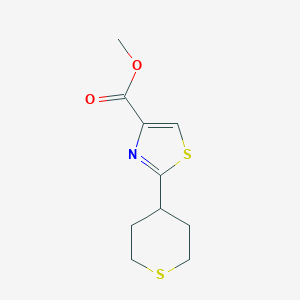
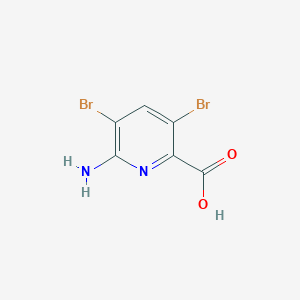
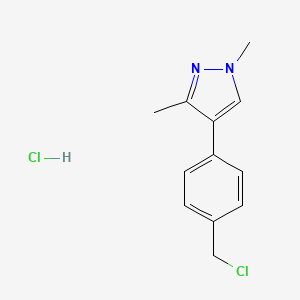
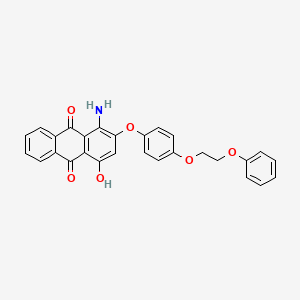

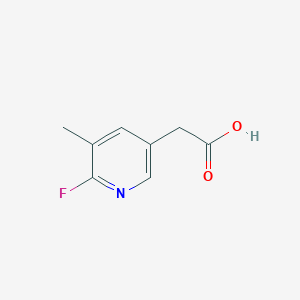
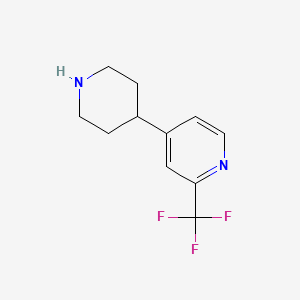
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
